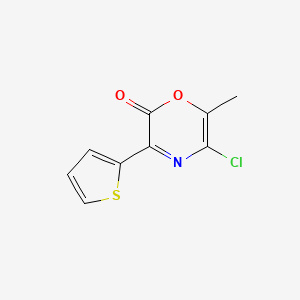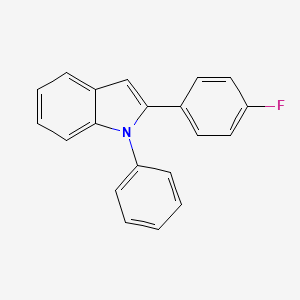
4-(2-Nitrophenyl)-1,2,5-thiadiazol-3-yl pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Nitrophenyl)-1,2,5-thiadiazol-3-yl pyrrolidine-1-carboxylate is a complex organic compound that features a unique combination of functional groups, including a nitrophenyl group, a thiadiazole ring, and a pyrrolidine carboxylate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Nitrophenyl)-1,2,5-thiadiazol-3-yl pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the nitration of a phenyl ring to introduce the nitro group. This is followed by the formation of the thiadiazole ring through cyclization reactions involving sulfur and nitrogen sources. The final step involves the esterification of the pyrrolidine carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and scalable processes. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Nitrophenyl)-1,2,5-thiadiazol-3-yl pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiadiazole derivatives.
Applications De Recherche Scientifique
4-(2-Nitrophenyl)-1,2,5-thiadiazol-3-yl pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 4-(2-Nitrophenyl)-1,2,5-thiadiazol-3-yl pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrophenyl and thiadiazole groups can participate in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Nitrophenyl)-1,2,5-thiadiazol-3-yl pyrrolidine-1-carboxamide: Similar structure but with an amide group instead of an ester.
4-(2-Nitrophenyl)-1,2,5-thiadiazol-3-yl pyrrolidine-1-sulfonate: Contains a sulfonate group instead of a carboxylate ester.
4-(2-Nitrophenyl)-1,2,5-thiadiazol-3-yl pyrrolidine-1-phosphate: Features a phosphate group instead of a carboxylate ester.
Uniqueness
4-(2-Nitrophenyl)-1,2,5-thiadiazol-3-yl pyrrolidine-1-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the nitrophenyl group, thiadiazole ring, and pyrrolidine carboxylate ester makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
143058-30-4 |
|---|---|
Formule moléculaire |
C13H12N4O4S |
Poids moléculaire |
320.33 g/mol |
Nom IUPAC |
[4-(2-nitrophenyl)-1,2,5-thiadiazol-3-yl] pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H12N4O4S/c18-13(16-7-3-4-8-16)21-12-11(14-22-15-12)9-5-1-2-6-10(9)17(19)20/h1-2,5-6H,3-4,7-8H2 |
Clé InChI |
DKXQDJFASBVXTI-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C(=O)OC2=NSN=C2C3=CC=CC=C3[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Methyl[1,4,2]diazaphospholo[4,5-a]pyridine](/img/structure/B15162996.png)
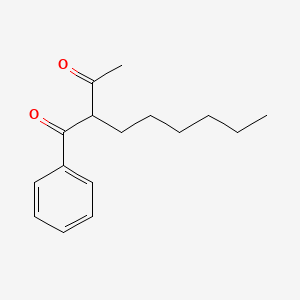



![Ethenyl[(1-methoxy-2-methylprop-1-en-1-yl)oxy]dimethylsilane](/img/structure/B15163044.png)
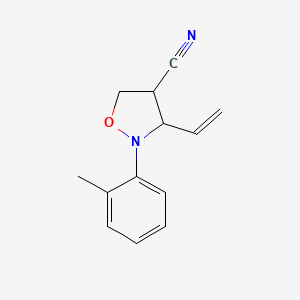
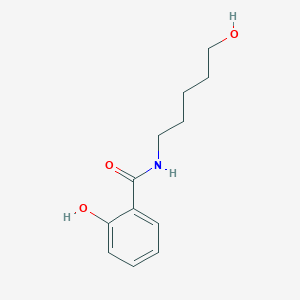
![1'-Phenylspiro[indene-2,4'-piperidin]-1(3H)-one](/img/structure/B15163061.png)
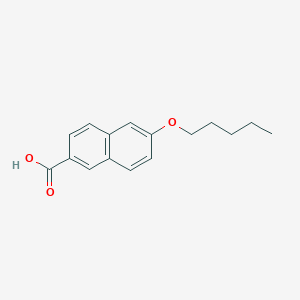
![Acetic acid, [(4-methoxyphenyl)imino]-, 2-propenyl ester](/img/structure/B15163072.png)
